4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid
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Overview
Description
4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid: is a heterocyclic compound featuring a pyrrole ring substituted with phenyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of benzaldehyde with an amine derivative to form an intermediate, which then undergoes cyclization under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups and the carboxylic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 4,5-Diphenyl-1H-imidazole-2-carboxylic acid
- 4,5-Diphenyl-2H-pyrrole-3-carboxylic acid
- 4,5-Diphenyl-3,4-dihydro-1H-pyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
62920-85-8 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO2/c19-17(20)14-11-18-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,19,20) |
InChI Key |
ASKDLEVIQPYPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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